molecular formula C15H18ClF2NO B5529556 1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine

1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine

Cat. No. B5529556
M. Wt: 301.76 g/mol
InChI Key: WXTXECWVEXBTIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic transformations. For instance, a method for synthesizing 1-tert-butyl-4-chloropiperidine demonstrates the intricate steps required in synthesizing chlorinated piperidines, including chlorination and the generation of tert-butyl groups on nitrogen atoms (Amato et al., 2005). Another example is the synthesis of 4-substituted 3,3-difluoropiperidines, which involves 1,4-addition reactions, cyano substituent reduction, and lactamization steps (Surmont et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine" has been studied using spectroscopic and quantum chemical methods. Such studies reveal insights into the geometry, electronic structure, and reactivity of the molecule. For example, spectral analysis and quantum chemical studies on chlorinated and fluorinated compounds provide data on molecular geometry and chemical reactivity, facilitating a deeper understanding of their structural characteristics (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of chlorinated and difluorinated compounds, such as "1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine," is influenced by the presence of halogen atoms, which can undergo various organic reactions. The literature provides examples of chemical transformations involving similar structures, including halogenation, nucleophilic substitutions, and formation of cations from aromatic halides, which demonstrate the diverse reactivity of such compounds (Protti et al., 2004).

properties

IUPAC Name

4-(4-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO/c16-13-6-4-12(5-7-13)2-1-3-14(20)19-10-8-15(17,18)9-11-19/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXECWVEXBTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenyl)butanoyl]-4,4-difluoropiperidine

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